molecular formula C23H14N2O7 B3824683 4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID

4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID

Cat. No.: B3824683
M. Wt: 430.4 g/mol
InChI Key: WPTNFLHXWLUIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID is an organic compound characterized by the presence of aromatic carboxylic acid and amide functional groups. This compound is known for its applications in various industrial fields, including coatings, dye synthesis, and functional materials .

Preparation Methods

The synthesis of 4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID typically involves chemical synthesis methods. The process generally includes the stepwise synthesis of precursor molecules containing carboxylic acid and amine groups, which are then combined to form the target compound . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID can be compared with similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

4-[[2-(4-carboxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O7/c26-19(24-15-6-1-12(2-7-15)22(29)30)14-5-10-17-18(11-14)21(28)25(20(17)27)16-8-3-13(4-9-16)23(31)32/h1-11H,(H,24,26)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTNFLHXWLUIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID
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4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID
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4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID
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4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID
Reactant of Route 5
4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID
Reactant of Route 6
4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID

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